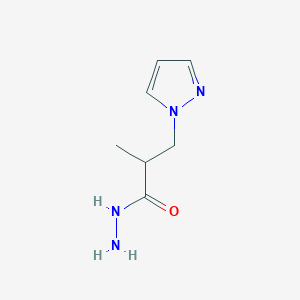

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide

Description

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide is a hydrazide derivative featuring a pyrazole ring substituted at the propane backbone. Its molecular formula is C₇H₁₂N₄O, with a molar mass of 168.20 g/mol.

Properties

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-6(7(12)10-8)5-11-4-2-3-9-11/h2-4,6H,5,8H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFRFGJQODJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group readily reacts with carbonyl compounds to form hydrazones, a reaction pivotal in synthesizing Schiff bases and heterocyclic systems.

Example :

Condensation with 5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde under microwave irradiation yields fused triazole derivatives, demonstrating utility in metalloproteinase inhibitor development .

Hydrolysis

The hydrazide bond undergoes hydrolysis under acidic or alkaline conditions to generate carboxylic acids and hydrazine.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| 6 M HCl at 60°C | 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid + NH₂NH₂ | Complete hydrolysis observed within 7 hours, confirmed by TLC and NMR. |

| NaOH (aqueous, reflux) | Sodium salt of the carboxylic acid | Alkaline conditions prevent side reactions, ensuring high-purity products. |

Oxidation and Reduction

The compound exhibits redox activity at both the hydrazide and pyrazole functionalities.

Cyclization Reactions

Thermal or catalytic cyclization generates nitrogen-rich heterocycles, critical in drug discovery.

Example :

Cyclization with 5-(6-hydrazinylpyridin-3-yl)-3-methylisoxazole under N₂ atmosphere yields triazolopyridine derivatives, validated by NMR and mass spectrometry .

Nucleophilic Substitution

Although limited by the absence of strong leaving groups, substitution can occur at the pyrazole ring under harsh conditions.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research has demonstrated that 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide exhibits notable anticancer properties. A study evaluating its cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines indicated that derivatives of this compound showed significant activity, particularly against HT-29 cells . The mechanism of action is believed to involve the compound's ability to interact with specific biological targets, leading to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses effective inhibitory action against various bacterial strains, including resistant strains. The interaction with bacterial enzymes and disruption of cell wall synthesis are potential mechanisms behind its antimicrobial effects .

The biological activity of this compound is closely linked to its structural characteristics. The presence of hydrogen bond donors and acceptors facilitates interaction with active site residues in target proteins. Interaction studies have shown that this compound can form stable complexes with various enzymes, which may enhance its therapeutic potential.

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic applications:

-

Case Study 1: Anticancer Efficacy

In a study involving the treatment of HT-29 colon cancer cells, derivatives of the compound were tested for their ability to induce apoptosis. Results indicated a dose-dependent increase in cell death, correlating with elevated levels of reactive oxygen species (ROS) within the cells . -

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between 2-methyl-3-(1H-pyrazol-1-yl)propanohydrazide and its analogs:

Key Observations:

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) increases molecular polarity and stability, while alkyl groups (e.g., -CH₃) enhance lipophilicity .

- Spectral Data : The NH proton in hydrazides consistently appears near δ 8.6 ppm in ¹H NMR, while IR spectra show characteristic C=O stretches (~1690 cm⁻¹) in acylated derivatives .

Biological Activity

2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide, a compound with the CAS number 1211449-23-8, has garnered attention in recent years due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the following areas:

- Antimicrobial Properties : Several studies have highlighted the compound's ability to inhibit the growth of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study conducted on various Schiff base derivatives, including those related to this compound, demonstrated significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, indicating strong antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| Staphylococcus aureus | 5 |

| Candida albicans | 15 |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of approximately 20 µM and 15 µM, respectively. These results suggest that the compound may serve as a lead for further anticancer drug development.

The proposed mechanisms of action for this compound include:

- Enzyme Interaction : The compound may interact with key enzymes involved in bacterial cell wall synthesis or cancer metabolism.

- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties. The study found that specific modifications to the hydrazide structure enhanced antimicrobial activity against multi-drug resistant strains.

Case Study 2: Anticancer Potential

Another significant study focused on the anticancer properties of this compound. Using MTT assays, it was demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity in MCF-7 cells. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-3-(1H-pyrazol-1-yl)propanohydrazide?

Methodological Answer: The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical approach involves:

-

Step 1: Refluxing a hydrazine (e.g., 2-hydrazino-4,6-dimethylpyrimidine) with a ketone or diketone (e.g., dehydroacetic acid) in ethanol or acetic acid .

-

Step 2: Acid-catalyzed rearrangement (e.g., HCl or sodium acetate) to form the pyrazole ring .

-

Key Conditions:

Reagents Solvent Catalyst Temperature Yield (%) Hydrazine + ketone Ethanol HCl/AcOH Reflux (~78°C) 60-85%

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Post-synthesis characterization involves:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm hydrazide and pyrazole proton environments (e.g., δ 8.1–8.3 ppm for pyrazole protons) .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N-H stretch) .

- X-ray Diffraction (XRD): Single-crystal analysis for bond lengths/angles and hydrogen bonding patterns (e.g., N-H···O interactions) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole ring formation be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Steric Control: Bulky substituents on hydrazines (e.g., aryl/heteroaryl hydrazines) direct pyrazole formation to less hindered positions .

- Electronic Effects: Electron-withdrawing groups on carbonyl precursors stabilize specific transition states. For example, using α,β-unsaturated ketones enhances conjugation, favoring 1,3-dipolar cycloaddition regiochemistry .

- Validation: High-resolution mass spectrometry (HRMS) and NOESY NMR to confirm regiochemical outcomes .

Q. What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, pyrazole nitrogen atoms often act as electron donors .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .

- InChI/SMILES Analysis: Use descriptors like topological polar surface area (TPSA) to estimate bioavailability (e.g., TPSA ~75 Ų suggests moderate permeability) .

Q. How are hydrogen bonding networks resolved in crystallographic studies?

Methodological Answer:

-

Data Collection: Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with φ and ω scans .

-

Refinement: SHELXL-2018 for least-squares refinement. Key parameters include:

Space Group a (Å) b (Å) c (Å) α, β, γ (°) R-factor P1 (triclinic) 4.3314 9.560 11.695 102.3, 98.7, 91.3 R = 0.036 -

Hydrogen Bond Analysis: Identify N-H···O and O-H···N interactions using PLATON software. Example: N2-H2A···O1 (2.89 Å, 152°) stabilizes the crystal lattice .

Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping peaks (e.g., pyrazole vs. hydrazide protons) .

- Variable Temperature NMR: Elevate temperature (e.g., 50°C) to reduce rotational barriers and simplify splitting patterns .

- XRD Validation: Cross-reference NMR assignments with crystallographic data for ambiguous protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.